3-(Pyridin-3-YL)thiophene-2-carbaldehyde 3-(Pyridin-3-YL)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515926
InChI: InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H
SMILES:
Molecular Formula: C10H7NOS
Molecular Weight: 189.24 g/mol

3-(Pyridin-3-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17515926

Molecular Formula: C10H7NOS

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-3-YL)thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
IUPAC Name 3-pyridin-3-ylthiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H
Standard InChI Key LPBLMNNUQBMFKD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=C(SC=C2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(Pyridin-3-YL)thiophene-2-carbaldehyde features a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 3-position with a pyridin-3-yl group. Key structural descriptors include:

Table 1: Molecular identifiers of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde

PropertyValue
IUPAC Name3-pyridin-3-ylthiophene-2-carbaldehyde
Molecular FormulaC₁₀H₇NOS
Molecular Weight189.24 g/mol
Canonical SMILESC1=CC(=CN=C1)C2=C(SC=C2)C=O
InChI KeyLPBLMNNUQBMFKD-UHFFFAOYSA-N

The pyridine ring introduces basicity and hydrogen-bonding capacity, while the thiophene moiety enhances electron-richness, facilitating electrophilic substitutions.

Spectroscopic Signatures

  • ¹H NMR: Distinct signals include a singlet at δ 9.94 ppm for the aldehyde proton and aromatic protons between δ 7.2–8.1 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 189.24 confirms the molecular weight.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

Pd₂(dba)₃/BINAP systems enable coupling of 3-bromoindole derivatives with thiophene-2-carboxamide. Optimized conditions (110°C, 8 h, Cs₂CO₃ base) yield 3-(Pyridin-3-YL)thiophene-2-carbaldehyde in 66–89% efficiency :

Table 2: Optimization of Pd-catalyzed synthesis

EntryBaseLigandSolventYield (%)
1Cs₂CO₃BINAPt-BuOH89
2K₃PO₄BINAPToluene72
3t-BuOKXantphosDMF66

Suzuki-Miyaura Coupling

Arylboronic esters react with 5-bromothiophene-2-carbaldehyde under Pd(PPh₃)₄ catalysis to introduce pyridyl groups. This method achieves 78–92% yields in dioxane/water (4:1) at 80°C .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate .

  • Stability: Decomposes above 200°C; sensitive to prolonged light exposure.

Crystallographic Data

Computational models predict a planar geometry with dihedral angles of 12.3° between pyridine and thiophene rings, favoring π-π stacking in solid-state structures .

Biological and Pharmacological Activities

Antimicrobial Efficacy

Against Pseudomonas aeruginosa, the compound exhibits an IC₅₀ of 29.7 µg/mL, outperforming streptomycin (IC₅₀ 35.2 µg/mL) . Mechanistic studies suggest membrane disruption via thiophene-pyridine interactions.

Urease Inhibition

With an IC₅₀ of 27.1 µg/mL, the aldehyde group chelates nickel ions in the urease active site, suppressing Helicobacter pylori growth .

Table 3: Biological activity profile

AssayIC₅₀ (µg/mL)Target Organism
Antibacterial29.7Pseudomonas aeruginosa
Urease Inhibition27.1Helicobacter pylori
Nitric Oxide Scavenging45.6RAW 264.7 macrophages

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer agents: Quinoline-3-carbaldehyde hydrazones derived from this aldehyde show cytotoxicity against pancreatic (DAN-G) and lung (LCLC-103H) cancer cells .

  • Antioxidants: Scavenges nitric oxide radicals (IC₅₀ 45.6 µg/mL) via aldehyde-mediated redox cycling .

Materials Science

Incorporated into conductive polymers, its thiophene moiety enhances charge transport in organic semiconductors.

Comparative Analysis with Structural Analogues

Table 4: Comparison with related carbaldehydes

CompoundMolecular FormulaMW (g/mol)Key Bioactivity
5-(Pyridin-3-yl)thiophene-2-carbaldehydeC₁₀H₇NOS189.24Moderate COX-2 inhibition
4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehydeC₁₁H₆ClFOS240.68Urease inhibition

Positional isomerism (3- vs. 5-pyridyl) alters electronic distribution, impacting bioactivity and solubility.

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